molecular formula C8H8BrN3S B13315795 3-(5-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine

3-(5-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B13315795
M. Wt: 258.14 g/mol
InChI Key: QVHKKWKFZUGSJY-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine is a high-purity brominated heterocyclic compound designed for research and further manufacturing applications. This molecule integrates a pyrazole ring, a privileged scaffold in medicinal chemistry, with a bromothiophene moiety, making it a versatile intermediate in organic synthesis and drug discovery. The bromine atom at the 5-position of the thiophene ring serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki reactions, which are pivotal for constructing complex bi-aryl systems present in many active pharmaceutical ingredients . This compound is structurally related to pyrazole-amide derivatives that have been investigated for their potential as antibacterial agents, particularly against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria, highlighting the value of such scaffolds in developing new therapeutics . Furthermore, related heterocyclic systems incorporating pyrazole and amine functional groups are of significant interest in materials science due to their potential application in organic semiconductors and photovoltaic devices . The conjugated system in its core structure may contribute to desirable optoelectronic properties. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(5-bromothiophen-2-yl)-4-methyl-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3S/c1-4-7(11-12-8(4)10)5-2-3-6(9)13-5/h2-3H,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHKKWKFZUGSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1N)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for 3-(5-Bromothiophen-2-yl)-4-methyl-1H-pyrazol-5-amine

The synthetic approaches to this compound primarily involve:

  • Preparation of 5-bromothiophene derivatives as key intermediates.
  • Construction or functionalization of the pyrazole ring bearing the amine and methyl substituents.
  • Coupling or condensation reactions linking the thiophene and pyrazole units.

Preparation of 5-Bromothiophene Precursors

5-Bromothiophene derivatives are typically prepared by halogenation of thiophene carboxylic acids or related thiophene substrates. One protocol involves the use of 5-bromothiophene-2-carboxylic acid as a starting material, which can be coupled with pyrazol-5-amine derivatives under specific conditions.

Example from Literature:

  • In a study synthesizing pyrazole amides, 5-bromothiophene carboxylic acid was reacted with 3-methyl-1-phenyl-1H-pyrazol-5-amine using titanium tetrachloride (TiCl4) as a Lewis acid catalyst and pyridine as solvent and base. This method yielded the corresponding thiophene-pyrazole amide, although with a modest yield (~12%).

Synthesis of Pyrazol-5-amine Derivatives

The pyrazole moiety bearing the 4-methyl and 5-amine substituents can be synthesized through cyclization reactions involving hydrazines and acetylenic or diketone precursors, followed by functional group transformations such as halogenation and amination.

Patent-Described Method for Brominated Pyrazole Amines:

A patented synthesis for 5-bromo-1-methyl-1H-pyrazol-3-amine (a closely related pyrazole derivative) provides a robust and safer alternative to traditional methods:

  • Step 1: Condensation of diethyl butynedioate with methylhydrazine yields 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
  • Step 2: Bromination of this intermediate with tribromooxyphosphorus produces ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.
  • Step 3: Hydrolysis in sodium hydroxide alcoholic solution converts the ester to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.
  • Step 4: Substitution reaction with azido dimethyl phosphate and tert-butyl alcohol forms tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate.
  • Step 5: Final hydrolysis in trifluoroacetic acid yields 5-bromo-1-methyl-1H-pyrazol-3-amine.

This method avoids the use of highly toxic reagents like cyanogen bromide and hazardous conditions such as low-temperature n-butyl lithium reactions, offering advantages in safety, scalability, and cost.

Coupling of 5-Bromothiophene and Pyrazol-5-amine Units

The key step in synthesizing this compound involves coupling the brominated thiophene ring with the pyrazol-5-amine moiety.

Reported Method:

  • Reaction of 5-bromothiophene-2-carboxylic acid with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of TiCl4 and pyridine, leading to amide formation at the pyrazole 5-position. However, yields can be low (12%) under these conditions.
  • Alternative catalytic systems such as 4-(dimethylamino)pyridine (DMAP) have been explored to improve yields and selectivity, although specific data for this exact compound are limited.

Direct Halogenation of Pyrazol-5-amines

An alternative approach to introducing bromine at the thiophene or pyrazole ring involves direct C-H halogenation using N-bromosuccinimide (NBS) or similar reagents.

  • Studies have shown that 3-aryl-1H-pyrazol-5-amines can undergo selective bromination at the 4-position under mild conditions (room temperature, in solvents like n-hexane or dimethyl sulfoxide) with good to excellent yields (up to 90%).
  • This method offers a straightforward route to halogenated pyrazole derivatives without pre-functionalization, potentially applicable to the preparation of this compound if suitable substrates are available.

Summary Table of Preparation Methods

Step Method Description Key Reagents Conditions Yield / Notes Reference
1 Preparation of 5-bromothiophene-2-carboxylic acid Bromination of thiophene derivatives Standard halogenation Not specified
2 Condensation of 5-bromothiophene carboxylic acid with pyrazol-5-amine TiCl4, pyridine Room temperature 12% yield (amide formation)
3 Synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine Diethyl butynedioate, methylhydrazine, tribromooxyphosphorus, sodium hydroxide, azido dimethyl phosphate, trifluoroacetic acid Multi-step, moderate temperatures High yield, safer process
4 Direct C-H bromination of pyrazol-5-amines N-bromosuccinimide Room temperature, mild solvents Up to 90% yield

Research Findings and Considerations

  • The titanium tetrachloride-mediated coupling method is effective but suffers from low yield and requires careful handling of corrosive reagents.
  • The patented multi-step synthesis of brominated pyrazole amines offers a safer and more scalable route, avoiding toxic reagents and harsh conditions.
  • Direct halogenation methods provide a convenient alternative for late-stage functionalization, although substrate scope and selectivity must be carefully optimized.
  • The choice of method depends on available starting materials, desired scale, and safety considerations.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Key Differences

A comparative analysis with structurally related pyrazole derivatives is presented below:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
3-(5-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine (Target) C₈H₈BrN₃S 5-Bromothiophen-2-yl, 4-methyl 257.14 Bromothiophene enhances electron deficiency; methyl improves lipophilicity.
3-(Thiophen-2-YL)-1H-pyrazol-5-amine (MK51) C₇H₇N₃S Thiophen-2-yl 181.22 Lacks bromine and methyl; simpler structure with unmodified thiophene.
3-(4-Bromophenyl)-1H-pyrazol-5-amine (MK52) C₉H₈BrN₃ 4-Bromophenyl 254.09 Bromine on phenyl ring instead of thiophene; altered electronic properties.
1-(4-Bromophenyl)-3-M-Tolyl-1H-Pyrazol-5-amine C₁₆H₁₄BrN₃ 4-Bromophenyl, 3-methylphenyl 328.21 Bulky aryl substituents; potential for π-π stacking interactions.
3-(5-Bromothiophen-2-YL)-1H-pyrazole-5-carboxylic acid C₈H₅BrN₂O₂S 5-Bromothiophen-2-yl, carboxylic acid 289.11 Carboxylic acid group increases polarity and hydrogen-bonding capacity.
4-Bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine C₄H₃BrF₃N₃ Bromine and trifluoromethyl on pyrazole 226.99 Bromine directly on pyrazole; strong electron-withdrawing CF₃ group.

Electronic and Steric Effects

  • Bromothiophene vs.
  • Methyl Group Influence : The 4-methyl substituent in the target compound reduces rotational freedom compared to MK51’s unsubstituted pyrazole, possibly stabilizing specific conformations .
  • Functional Group Variations : Replacing the amine with a carboxylic acid (as in ) drastically alters solubility (logP: ~1.2 vs. ~2.5 for the target compound) and binding affinity.

Computational and Analytical Tools

Structural analyses of these compounds often employ:

  • SHELXL for crystallographic refinement .
  • ORTEP-3 for molecular visualization .

Biological Activity

3-(5-Bromothiophen-2-YL)-4-methyl-1H-pyrazol-5-amine, with the CAS number 1310810-69-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action based on available research findings.

  • Molecular Formula : C₈H₈BrN₃S
  • Molecular Weight : 258.14 g/mol
  • Structure : The compound features a pyrazole ring substituted with a bromothiophene moiety, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiophene and pyrazole moieties exhibit notable antimicrobial properties. In particular, this compound has been evaluated for its efficacy against various pathogenic bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli< 50 µg/mL
Staphylococcus aureus< 30 µg/mL
Pseudomonas aeruginosa< 40 µg/mL

The compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer properties, particularly against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).

Table 2: Anticancer Activity Against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
This compoundHepG220
MCF-725
PC-3 (prostate cancer)30

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and proliferation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Binding : It is hypothesized that the compound binds to receptors that regulate cell growth and apoptosis, leading to reduced viability in cancer cells .

Case Studies

Recent studies have highlighted the potential of this compound in pharmaceutical applications:

  • Study on Antibacterial Properties : A study conducted by Ahmad Gulraiz et al. evaluated the antibacterial efficacy of various pyrazole derivatives, including our compound, demonstrating significant activity against resistant strains .
  • Anticancer Evaluation : Research published in MDPI reported that derivatives similar to this compound showed promising results in inhibiting the growth of HepG2 and MCF-7 cells, suggesting a pathway for development into anticancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-bromothiophen-2-yl)-4-methyl-1H-pyrazol-5-amine, and how do solvent conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions using a 1,5-diarylpyrazole core template. Solvent-free microwave-assisted methods (e.g., for analogous pyrazoles) improve reaction efficiency by reducing side products . For bromothiophene incorporation, Suzuki-Miyaura coupling or nucleophilic substitution may be employed, with polar aprotic solvents (e.g., DMF) enhancing reactivity of brominated intermediates .
Synthetic Route Yield (%) Conditions
Microwave-assisted condensation72–85Solvent-free, 120°C, 30 min
Multi-step alkylation58–65THF, 0°C to RT, 12 h

Q. How is structural characterization performed for this compound, and what analytical discrepancies might arise?

  • Methodological Answer : X-ray crystallography (e.g., for similar bromophenyl-pyrazoles) resolves bond angles and confirms regioselectivity . Discrepancies in NMR data (e.g., NH proton splitting) may arise from tautomerism or solvent effects. Use deuterated DMSO for NH group analysis, and compare computed (DFT) vs. experimental spectra to resolve ambiguities .

Q. What preliminary biological screening strategies are applicable for this compound?

  • Methodological Answer : Screen against kinase or GPCR targets (e.g., cannabinoid receptors) using radioligand binding assays. For antimicrobial activity, follow CLSI guidelines with Gram-positive/negative bacterial strains and fungal pathogens .

Advanced Research Questions

Q. How can synthetic yields be optimized when introducing sterically hindered substituents (e.g., 5-bromothiophene)?

  • Methodological Answer : Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) with bulky ligands (XPhos) to mitigate steric hindrance . Optimize reaction temperature (80–100°C) and solvent (toluene/DMF) to balance reactivity and decomposition .

Q. What computational tools are suitable for predicting SAR and target interactions?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using GPCR or kinase crystal structures (PDB: 6KPC). MD simulations (GROMACS) assess binding stability, while QSAR models prioritize substituents for potency .

Q. How can contradictory biological activity data (e.g., IC50 variability) be resolved?

  • Methodological Answer : Validate assay conditions (e.g., ATP concentration in kinase assays) and control for compound solubility (use DMSO ≤0.1%). Replicate studies with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What strategies mitigate oxidative degradation during storage?

  • Methodological Answer : Store under inert gas (Ar) at −20°C in amber vials. Add antioxidants (BHT, 0.01% w/v) and characterize degradation products via LC-HRMS .

Data Contradiction Analysis

Q. How to address inconsistencies in reported antibacterial activity across studies?

  • Methodological Answer : Discrepancies may stem from bacterial strain variability (e.g., efflux pump expression). Standardize testing using ATCC strains and include positive controls (ciprofloxacin). Re-evaluate MIC values with broth microdilution .

Q. Why do computational predictions sometimes conflict with experimental binding affinities?

  • Methodological Answer : Solvent effects and protein flexibility are often underrepresented in docking. Use explicit solvent MD simulations and free-energy perturbation (FEP) calculations to refine predictions .

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